2-(3-(Methylamino)azetidin-1-yl)acetonitrile
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Overview
Description
2-(3-(Methylamino)azetidin-1-yl)acetonitrile is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the use of commercially available starting materials such as benzylamine and an industry-oriented green oxidation reaction in a microchannel reactor .
Industrial Production Methods
For industrial production, the synthesis of 2-(3-(Methylamino)azetidin-1-yl)acetonitrile can be scaled up using cost-effective and environmentally friendly methods. The green and cost-effective synthesis involves the use of low-cost starting materials and green oxidation reactions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-(Methylamino)azetidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, which is useful in the synthesis of polyamines and other polymers . This interaction with molecular targets can lead to various biological effects, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)acetonitrile: This compound has a similar structure but lacks the methylamino group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features an azetidine ring and is used in similar applications.
Uniqueness
2-(3-(Methylamino)azetidin-1-yl)acetonitrile is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11N3 |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-[3-(methylamino)azetidin-1-yl]acetonitrile |
InChI |
InChI=1S/C6H11N3/c1-8-6-4-9(5-6)3-2-7/h6,8H,3-5H2,1H3 |
InChI Key |
WREYNHLCSAYHKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)CC#N |
Origin of Product |
United States |
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